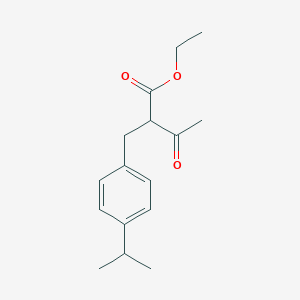

Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-2-[(4-propan-2-ylphenyl)methyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-16(18)15(12(4)17)10-13-6-8-14(9-7-13)11(2)3/h6-9,11,15H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNLKHBKWGMOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a ketone moiety, which are essential for its biological activity. The compound's structure can be represented as follows:

- Molecular Formula: C15H18O3

- Molecular Weight: 250.30 g/mol

The presence of the isopropyl group on the benzyl ring is believed to influence its biological properties significantly.

Synthesis

The synthesis of this compound typically involves the reaction of 4-isopropylbenzyl chloride with ethyl acetoacetate in the presence of a base. The reaction conditions can be optimized to enhance yield and purity, often employing techniques such as reflux or microwave-assisted synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has demonstrated inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium species. This inhibition could lead to antimalarial effects, making it a candidate for further development in malaria treatment .

Yeast-Mediated Reactions

A study focusing on yeast-mediated reductions of similar compounds found that this compound could undergo enzymatic transformations yielding high enantioselectivity. The research utilized NMR spectroscopy to monitor reaction kinetics, revealing that substrate size and shape significantly impacted enzyme binding efficiency .

Antioxidant Activity

In another investigation, the antioxidant properties of the compound were assessed using various in vitro assays. Results indicated that this compound exhibited notable free radical scavenging activity, which could contribute to its therapeutic potential against oxidative stress-related diseases .

Research Findings Summary Table

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Weight : 262.35 g/mol

- Boiling Point : 122°C at 0.2 Torr

- Density : 1.015 g/cm³

- IUPAC Name : Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate

These properties make it suitable for various applications, particularly in organic synthesis and pharmaceutical development.

Medicinal Chemistry

This compound has been investigated for its potential as a bioactive molecule. Its structural features allow it to interact with biological targets, making it a candidate for drug development. Some notable areas of application include:

- Anti-inflammatory Agents : The compound has been explored as a nonsteroidal anti-inflammatory drug (NSAID) derivative. Research indicates that derivatives of similar compounds can exhibit enhanced efficacy in pain relief compared to traditional NSAIDs .

- Cancer Treatment : There is ongoing research into the use of such compounds as inhibitors of carbonic anhydrases (CAs), which are implicated in cancer progression and metastasis. The design of multi-target inhibitors that include this compound could lead to more effective treatments for various cancers .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create a range of derivatives with varying biological activities. For example:

- Hybrid Molecules : By combining this compound with other pharmacophores, researchers can develop hybrid molecules that may possess improved therapeutic profiles .

Case Study 1: Anti-cancer Activity

A study focused on the synthesis of carbonic anhydrase inhibitors derived from this compound demonstrated significant cytotoxic effects against several cancer cell lines. The synthesized derivatives were shown to inhibit tumor growth in vitro, suggesting potential for further development into clinical candidates .

Case Study 2: Pain Management

In a rat model of rheumatoid arthritis, derivatives based on this compound exhibited superior pain-relieving properties compared to existing NSAIDs. This finding underscores the potential for developing new pain management therapies based on its structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.